molecular formula C11H11N3O3 B11390647 N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide

N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide

Cat. No.: B11390647
M. Wt: 233.22 g/mol
InChI Key: QHVVTRSHBSOFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide: is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C11H11N3O3/c1-8-11(14-17-13-8)12-10(15)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

QHVVTRSHBSOFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives and suitable amines.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group may be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced or hydrogenated forms of the compound.

    Substitution: Substituted derivatives where the phenoxy group is replaced by other functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be explored for its potential in creating novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound can be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agrochemicals: The compound may be evaluated for its potential as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: It can be incorporated into polymer matrices to impart specific properties such as antimicrobial activity or enhanced stability.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenylacetamide
  • N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-methoxyacetamide
  • N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-ethoxyacetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the oxadiazole ring and the acetamide group. These variations can significantly impact the compound’s chemical reactivity and biological activity.
  • Unique Properties: N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

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